3-Acetyl-2-methyl-1,6-naphthyridine
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Overview
Description
3-Acetyl-2-methyl-1,6-naphthyridine is a chemical compound that has gained significant interest in recent years due to its various applications in scientific research and industry. It has a molecular formula of C11H10N2O and a molecular weight of 186.21 .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, including 3-Acetyl-2-methyl-1,6-naphthyridine, is a topic of interest in synthetic and medicinal chemistry fields . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .
Molecular Structure Analysis
The molecular structure of 3-Acetyl-2-methyl-1,6-naphthyridine consists of a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This makes it a naphthalene analog of pyridine with one nitrogen atom in each ring .
Scientific Research Applications
Synthesis Methods and Derivatives
- A novel synthetic route for 3-substituted 1,8-naphthyridine-2,4-diones, pharmaceutically significant compounds, has been developed. This method involves the reaction of 2-methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one with active methylene compounds, yielding 1-acetyl-3-substituted-4-hydroxy-1,8-naphthyridin-2-ones in good yields (Delieza et al., 1997).
- A facile synthesis approach for 1,6-naphthyridin-2(1H)-ones and their derivatives is described. This process involves reactions like cyclization of specific intermediates and Curtius rearrangement, yielding various naphthyridin-2(1H)-one compounds (Singh & Lesher, 1990).
Fluorescence and DNA Binding
- Dibenzo[b,h][1,6]naphthyridines synthesized in one pot by reacting 2-acetylaminobenzaldehyde with methyl ketones demonstrated strong fluorescence and altered fluorescence intensities upon intercalation into double-stranded DNA (Okuma et al., 2014).
- The synthesis of 1,4-Dihydrodibenzo[b,h][1,6]naphthyridines was achieved, with their derivatives showing enhanced fluorescence upon interaction with double-stranded DNA, enabling the detection of DNA/RNA in gels (Okuma et al., 2017).
Antimicrobial Potential
- Novel 1,8-naphthyridine derivatives demonstrated promising antimicrobial properties, indicating their potential as antimicrobial agents (Karabasanagouda & Adhikari, 2006).
Diverse Synthetic Applications
- A range of N-substituted 2-amino-1,6-naphthyridine derivatives were synthesized using a one-pot microwave-irradiated reaction, demonstrating operational simplicity and potential for biomedical screening (Han et al., 2010).
Safety And Hazards
Future Directions
Naphthyridines, including 3-Acetyl-2-methyl-1,6-naphthyridine, have a wide range of biological activities, making them a fascinating object of research with prospects for use in therapeutic purposes . The development of methods for the synthesis of 1,6-naphthyridines has been of considerable interest to the synthetic community .
properties
IUPAC Name |
1-(2-methyl-1,6-naphthyridin-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7-10(8(2)14)5-9-6-12-4-3-11(9)13-7/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNXDFVOTFRCCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=NC=CC2=N1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370644 |
Source
|
Record name | 3-Acetyl-2-methyl-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2-methyl-1,6-naphthyridine | |
CAS RN |
52816-65-6 |
Source
|
Record name | 3-Acetyl-2-methyl-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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